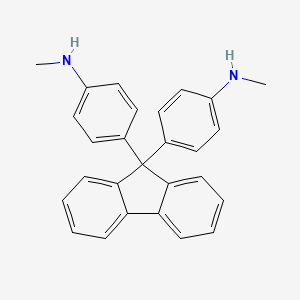
4,4'-(9H-Fluorene-9,9-diyl)bis(N-methylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline): is an organic compound with the molecular formula C27H24N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two N-methylaniline groups attached to the fluorene core. This compound is known for its applications in various fields, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with N-methylaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the aromatic rings are substituted with various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is used as a building block in the synthesis of various organic compounds. It is employed in the development of novel materials with unique electronic and optical properties.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities. It can be used as a probe to investigate the binding sites of proteins and other biomolecules.
Medicine: In medicinal chemistry, 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) involves its interaction with specific molecular targets. In electronic applications, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with proteins or enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound has similar structural features but contains fluorine atoms, which can influence its electronic properties.
9,9-Bis(4-hydroxyphenyl)fluorene: This compound contains hydroxyl groups, making it more hydrophilic and potentially altering its reactivity.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole): This compound has carbazole groups, which can enhance its photophysical properties.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(N-methylaniline) is unique due to its specific combination of N-methylaniline groups and the fluorene core. This structure imparts distinct electronic and optical properties, making it valuable for various applications in materials science and organic electronics.
属性
CAS 编号 |
107934-56-5 |
|---|---|
分子式 |
C27H24N2 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-methyl-4-[9-[4-(methylamino)phenyl]fluoren-9-yl]aniline |
InChI |
InChI=1S/C27H24N2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18,28-29H,1-2H3 |
InChI 键 |
WINGACDUUPIWFZ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


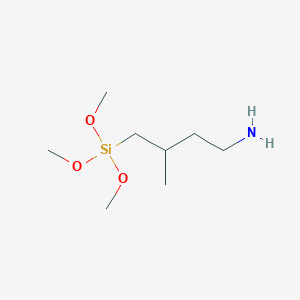

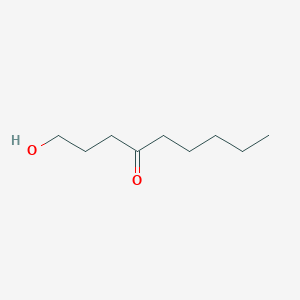
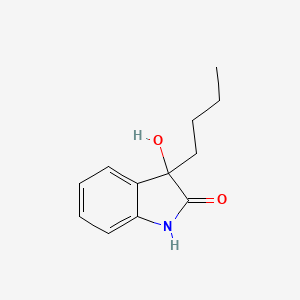
![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
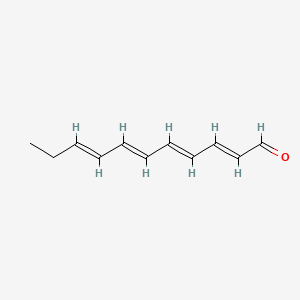
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
